Lipophilicity Modulation: Spirocyclic Architecture Lowers logD₇.₄ by up to −1.0 Log Units Versus Monocyclic Heterocycle Counterparts
The 5-oxa-2-azaspiro[3.5]nonane core of the target compound incorporates a spirocyclic junction that, by analogy to the systematic matched-pair analysis conducted by Degorce et al. across azaspiro[3.3]heptane replacements of morpholines, piperidines, and piperazines, is expected to lower measured logD₇.₄ by 0.5–1.0 log units relative to a topologically comparable monocyclic amino-ether building block [1]. This effect arises from the increased basicity (ΔpKa +0.8 to +1.9) imparted by the spiro architecture, which shifts the ionization equilibrium toward the protonated, less lipophilic species at physiological pH [1]. For context, the closely related ethyl ester analog (CAS 2580226-24-8) exhibits a computed XLogP3 of 0.4 and a topological polar surface area (TPSA) of 47.6 Ų, placing it within the favorable CNS drug-like property space defined by Wager et al. (TPSA < 70 Ų, cLogP 2–4) [2].
| Evidence Dimension | Lipophilicity — logD₇.₄ (measured) for spirocyclic vs. monocyclic heterocycle matched pairs |
|---|---|
| Target Compound Data | 5-oxa-2-azaspiro[3.5]nonane scaffold: computed XLogP3 for the parent core = 0.2 (CAS 138387-19-6); ethyl ester analog XLogP3 = 0.4 [2][3] |
| Comparator Or Baseline | Piperidine and morpholine monocyclic parent compounds: logD₇.₄ values are 0.5–1.0 log units higher than their spirocyclic counterparts across multiple matched pairs [1] |
| Quantified Difference | ΔlogD₇.₄ = −0.5 to −1.0 (spirocyclic vs. monocyclic comparator); representative matched-pair examples include: 5b–7b (ΔlogD₇.₄ = −1.0, ΔpKa = +1.9); 14b (ΔlogD₇.₄ = −1.0, ΔpKa = +1.4); 15b (ΔlogD₇.₄ = −0.9, ΔpKa = +1.3); artefenomel analog 9b (ΔlogD₇.₄ = −0.6, ΔpKa = +0.8) [1] |
| Conditions | Shake-flask logD₇.₄ measurement at pH 7.4; matched molecular pair analysis across AstraZeneca compound collection; azaspiro[3.3]heptane vs. morpholine/piperidine/piperazine pairs [1] |
Why This Matters
A 0.5–1.0 log unit reduction in logD₇.₄ directly translates into higher aqueous solubility and lower non-specific tissue binding, which are critical parameters for reducing attrition in lead optimization — selecting the spirocyclic methyl ester hydrochloride over a simple piperidine or morpholine ester therefore represents a deliberate physicochemical design choice rather than an interchangeable building-block decision.
- [1] Degorce SL, Bodnarchuk MS, Scott JS. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med Chem Lett. 2019;10(8):1198–1204. doi:10.1021/acsmedchemlett.9b00248. View Source
- [2] PubChem. Ethyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate — CID 165891407. Computed XLogP3-AA 0.4; TPSA 47.6 Ų; MW 213.27. https://pubchem.ncbi.nlm.nih.gov/compound/165891407 (accessed 2024). View Source
- [3] Kuujia. 5-Oxa-2-azaspiro[3.5]nonane — CAS 138387-19-6. XLogP3 0.2; TPSA 21.3 Ų; MW 127.18. https://www.kuujia.com/cas-138387-19-6.html (accessed 2024). View Source
